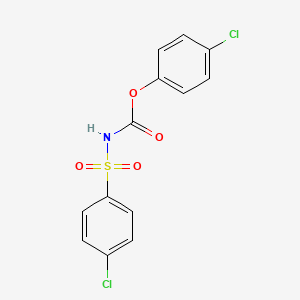
4-Chlorophenyl (4-chlorobenzene-1-sulfonyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorophenyl (4-chlorobenzene-1-sulfonyl)carbamate is an organic compound with the molecular formula C13H9Cl2NO3S This compound is characterized by the presence of a carbamate group attached to a 4-chlorophenyl ring, which is further connected to a 4-chlorobenzene-1-sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl (4-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields. The process involves the same reactants and catalysts but may include additional steps such as purification and crystallization to obtain the final product in a pure form.
化学反应分析
Types of Reactions
4-Chlorophenyl (4-chlorobenzene-1-sulfonyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The carbamate group can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted carbamates.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
科学研究应用
4-Chlorophenyl (4-chlorobenzene-1-sulfonyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 4-Chlorophenyl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The sulfonyl and carbamate groups play a crucial role in its binding affinity and specificity towards the target molecules.
相似化合物的比较
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar structure but lacks the carbamate group.
4-Chlorophenyl isocyanate: Precursor in the synthesis but lacks the sulfonyl group.
4-Chlorobenzenesulfonyl chloride: Precursor in the synthesis but lacks the carbamate group.
Uniqueness
4-Chlorophenyl (4-chlorobenzene-1-sulfonyl)carbamate is unique due to the presence of both sulfonyl and carbamate groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
63925-11-1 |
|---|---|
分子式 |
C13H9Cl2NO4S |
分子量 |
346.2 g/mol |
IUPAC 名称 |
(4-chlorophenyl) N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C13H9Cl2NO4S/c14-9-1-5-11(6-2-9)20-13(17)16-21(18,19)12-7-3-10(15)4-8-12/h1-8H,(H,16,17) |
InChI 键 |
OHEUYBMUCJPSTO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


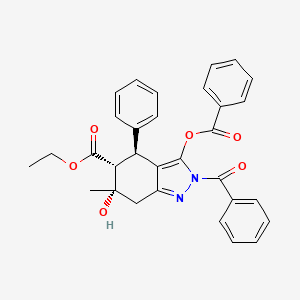

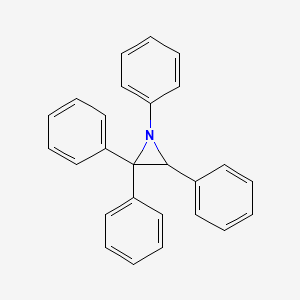
![6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14486496.png)
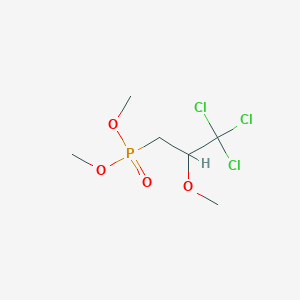
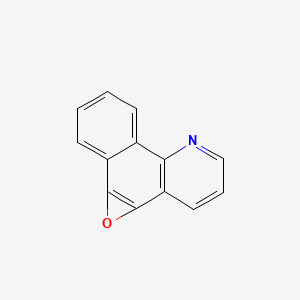
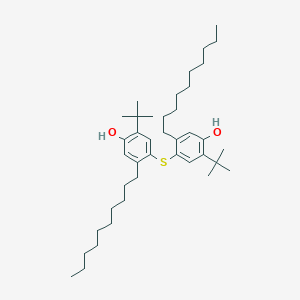
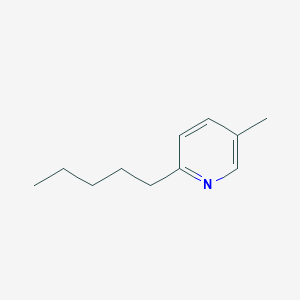
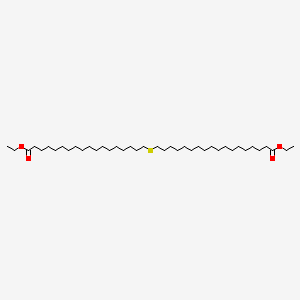
![6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole](/img/structure/B14486517.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-4-(dimethylamino)butan-1-one](/img/structure/B14486519.png)


![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
